4-tert-Butylcalix[5]arene
Overview
Description
4-tert-Butylcalix arene is a macrocyclic compound with a unique structural framework that consists of phenolic units linked by methylene bridges. This structure forms a cavity that can interact with various guest molecules, making it an interesting subject for inclusion studies and supramolecular chemistry. The calixarene family, to which 4-tert-Butylcalix arene belongs, is known for its versatile host-guest chemistry and ability to form complexes with a wide range of substances, from small organic molecules to metal ions .
Synthesis Analysis
The synthesis of calixarenes can be achieved through various methods. For instance, p-tert-butylthiacalix arene, a sulfur-bridged analog, is synthesized by reacting p-tert-butylphenol with elemental sulfur in the presence of a base . Similarly, p-tert-butylcalix arene derivatives have been synthesized by reacting tetramethoxy-p-tert-butylcalix arene with n-butyllithium, followed by substitution with alkyl halides or carbon dioxide . These methods highlight the synthetic versatility and the possibility of introducing functional groups into the calixarene framework to tailor its properties and binding capabilities.
Molecular Structure Analysis
The molecular structure of calixarenes is characterized by their conformational flexibility. For example, p-tert-butylcalix arene can adopt a cone conformation, which is ideal for binding guest molecules . The structure of 5,11,17,23,29-penta-tert-butyl-31,32,33,34,35-pentapropoxycalix arene, a related compound, shows intramolecular hydrogen bonding and intermolecular interactions that contribute to its stability and potential for guest inclusion . The conformational properties of calixarenes can be further influenced by substituents, as seen in the case of tannin-like p-tert-butylcalix arene 1,3-diesters, which are stabilized by intramolecular hydrogen bonds .
Chemical Reactions Analysis
Calixarenes undergo various chemical reactions that allow for the formation of complexes with different stoichiometries and properties. For instance, p-tert-butylcalix arene forms inclusion compounds with n-butylamine, resulting in different structural motifs depending on the stoichiometry and interactions involved . The coordination chemistry of p-tert-butylcalix arene with metal ions is also noteworthy, as it can bind paramagnetic transition and lanthanide metals to form polymetallic clusters with interesting structural and magnetic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of calixarenes are closely related to their molecular structure and the nature of the substituents. The flexibility of the calixarene structure, as observed in sulfur-bridged analogs, affects its ability to serve as an inclusion host for organic compounds . The presence of tert-butyl groups and other substituents influences the solubility, stability, and binding affinity of calixarenes, which are crucial factors in their application in supramolecular chemistry and materials science .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Calixarenes like 4-tert-Butylcalix[5]arene can be synthesized using various methods. For instance, p-tert-butylcalix[4]arene has been synthesized with dichlorodimethylsilane and alkylated subsequently, demonstrating the chemical versatility of calixarenes (Fan et al., 1996).
- Chemical Reactions and Modifications: The calixarene structure allows for diverse chemical modifications. The reaction of p-tert-butylcalix[4]arene with elemental sulfur in the presence of a base has been explored to synthesize p-tert-butylthiacalix[4]arene, indicating the potential for creating various derivatives (Kumagai et al., 1997).
Antioxidative Properties
- Antioxidative Effects: Calix[n]arenes, including tert-butylcalix[n]arenes, have been studied for their antioxidative properties. They have shown effectiveness as antioxidants in various applications, such as in tetraline and low-density polyethylene (Görmar et al., 1990).
Host-Guest Chemistry and Molecular Recognition
- Host-Guest Interactions: Calixarenes are known for their ability to form host-guest compounds. For example, p-tert-butylcalix[4]arene forms compounds with n-butylamine, showing its potential in molecular recognition and supramolecular chemistry (Udachin et al., 2002).
Environmental Applications
- Removal of Azo Dyes: p-tert-butylcalix[8]arene immobilized material has been synthesized for the removal of azo dyes from aqueous media, demonstrating its potential in environmental applications (Kamboh et al., 2011).
Analytical Applications
- Gas Chromatography: 4-tert-butylcalix[8]arene has been used as a stationary phase in gas-solid chromatography, indicating its usefulness in analytical separations (Mangia et al., 1983).
Coordination Chemistry
- Metal Ion Binding: The calixarene scaffold has been used to bind a variety of paramagnetic transition and lanthanide metals, highlighting its role in coordination chemistry and potential in creating polymetallic clusters with unique properties (Wilson et al., 2022).
Biocompatibility and Drug Delivery
- Biocompatibility Studies: Amphiphilic octopus-shaped macromolecules based on tert-butylcalix[4]arene have been synthesized and found to be biocompatible, suggesting their potential as drug delivery platforms (Momekova et al., 2012).
Supramolecular Chemistry
- Multipoint Molecular Recognition: Calix[5]arenes with a urea functionality at the upper rim have shown efficiency in the molecular recognition of amino acids and biogenic amines, demonstrating their potential in supramolecular chemistry (Ballistreri et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,11,17,23,29-pentatert-butylhexacyclo[25.3.1.13,7.19,13.115,19.121,25]pentatriaconta-1(30),3,5,7(35),9,11,13(34),15,17,19(33),21(32),22,24,27(31),28-pentadecaene-31,32,33,34,35-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H70O5/c1-51(2,3)41-21-31-16-33-23-42(52(4,5)6)25-35(47(33)57)18-37-27-44(54(10,11)12)29-39(49(37)59)20-40-30-45(55(13,14)15)28-38(50(40)60)19-36-26-43(53(7,8)9)24-34(48(36)58)17-32(22-41)46(31)56/h21-30,56-60H,16-20H2,1-15H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJNUHSOASZVHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)(C)C)CC6=C(C(=CC(=C6)C(C)(C)C)C2)O)O)C(C)(C)C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H70O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369362 | |
Record name | 4-tert-Butylcalix[5]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylcalix[5]arene | |
CAS RN |
81475-22-1 | |
Record name | 4-tert-Butylcalix[5]arene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-Butylcalix[5]arene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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